3-bromo-5-(ethylthio)-1H-1,2,4-triazole
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, etc.Scientific Research Applications
Anticancer Applications
3-bromo-5-(ethylthio)-1H-1,2,4-triazole and its derivatives have been studied for their potential in anticancer treatments. A study by Bekircan et al. (2008) synthesized various triazole derivatives, including those similar to 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, and evaluated their anticancer activity against a range of cancer types, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Antimicrobial and Antiviral Properties
Triazole derivatives have shown promise in inhibiting virus replication. Horváth et al. (1986) identified several acylated 1,2,4-triazole derivatives that specifically inhibited rubella virus replication in cell cultures (Horváth et al., 1986). Additionally, Demirbas et al. (2004) synthesized new triazole derivatives with antimicrobial activities against various microorganisms (Demirbas et al., 2004).
Chemical and Physical Properties
Barlin (1967) examined the reactivity of various bromo-triazoles, including compounds similar to 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, providing insight into their electron-releasing and attracting properties (Barlin, 1967).
Pharmacological Research
Popiołek et al. (2011) explored the synthesis of thiosemicarbazide and 1,2,4-triazole derivatives, investigating their antimicrobial activities and effects on the central nervous system (Popiołek et al., 2011).
Anticorrosion Properties
Sudheer and Quraishi (2013) investigated triazole derivatives, including 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, as corrosion inhibitors for copper in acidic environments (Sudheer & Quraishi, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves discussing potential applications of the compound and areas where further research could be beneficial.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less common compound, some of this information might not be available. If you have a specific compound that is well-studied or widely used, I might be able to provide more detailed information. Please provide the name or structure of the compound, and I’ll do my best to help!
properties
IUPAC Name |
5-bromo-3-ethylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYJBHMHVANSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672484 |
Source
|
Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(ethylthio)-1h-1,2,4-triazole | |
CAS RN |
1209935-35-2 |
Source
|
Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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